Cas no 2308229-40-3 (N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide)

N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide 化学的及び物理的性質
名前と識別子
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- 2308229-40-3
- Z2732399308
- EN300-26581109
- N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide
- N-(3-Hydroxy-2-pyridinyl)-2-methyl-3-[(1-oxo-2-propen-1-yl)amino]butanamide
-
- インチ: 1S/C13H17N3O3/c1-4-11(18)15-9(3)8(2)13(19)16-12-10(17)6-5-7-14-12/h4-9,17H,1H2,2-3H3,(H,15,18)(H,14,16,19)
- InChIKey: YOWGWZCQLJGTBN-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)C(C)NC(C=C)=O)NC1C(=CC=CN=1)O
計算された属性
- せいみつぶんしりょう: 263.12699141g/mol
- どういたいしつりょう: 263.12699141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 346
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26581109-1g |
N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide |
2308229-40-3 | 90% | 1g |
$0.0 | 2023-09-13 | |
Enamine | EN300-26581109-1.0g |
N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide |
2308229-40-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide 関連文献
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N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamideに関する追加情報
Comprehensive Analysis of N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide (CAS No. 2308229-40-3)
In the rapidly evolving field of pharmaceutical and biochemical research, N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide (CAS No. 2308229-40-3) has emerged as a compound of significant interest. This molecule, characterized by its unique hydroxypyridine and acrylamide functional groups, is being studied for its potential applications in drug development and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioavailability and target specificity.
The compound's CAS No. 2308229-40-3 serves as a critical identifier in global chemical databases, ensuring accurate tracking and regulatory compliance. Its IUPAC name, N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide, reflects its intricate molecular architecture, combining a pyridine ring with an amide linkage. This design is increasingly relevant in the context of small-molecule therapeutics, where such hybrids are explored for their dual functionality in binding and modulation.
Recent trends in AI-driven drug discovery have amplified interest in compounds like N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide. Machine learning models predict its potential as a kinase inhibitor or allosteric modulator, aligning with the growing demand for precision medicine. Online searches for "hydroxypyridine derivatives in cancer research" or "acrylamide-based drug candidates" highlight its intersection with high-impact therapeutic areas.
From a synthetic chemistry perspective, the compound's prop-2-enamido moiety offers opportunities for click chemistry applications, a technique widely adopted in bioconjugation and polymer science. Laboratories focusing on biocompatible materials often investigate such scaffolds for their tunable properties. This aligns with the surge in queries like "functionalized pyridines for biomedical use" or "sustainable synthetic pathways for amides."
Environmental and safety profiles of CAS No. 2308229-40-3 are also under scrutiny, as industries prioritize green chemistry principles. Its degradation kinetics and ecotoxicological data are subjects of ongoing studies, responding to public concerns about "biodegradable pharmaceutical intermediates." Such efforts ensure compliance with stringent regulations like REACH and FDA guidelines.
In summary, N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide represents a nexus of innovation across multiple disciplines. Its structural motifs and applicative flexibility position it as a candidate worth monitoring in both academic and industrial settings, particularly as computational tools and sustainable practices reshape chemical research paradigms.
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